2-Aminoindan

Catalog No.
S561002
CAS No.
2975-41-9
M.F
C9H11N
M. Wt
133.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminoindan

CAS Number

2975-41-9

Product Name

2-Aminoindan

IUPAC Name

2,3-dihydro-1H-inden-2-amine

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

InChI

InChI=1S/C9H11N/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6,10H2

InChI Key

LMHHFZAXSANGGM-UHFFFAOYSA-N

SMILES

C1C(CC2=CC=CC=C21)N

Synonyms

2-aminoindan, 2-aminoindan hydrochloride, 2-aminoindane

Canonical SMILES

C1C(CC2=CC=CC=C21)N

The exact mass of the compound 2-Aminoindan is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Aminoindan (2-AI) is a bicyclic primary amine structurally classified as a rigid analog of amphetamine, where the ethylamine side chain is constrained within an indane ring system. This conformational restriction is a key procurement attribute, as it imparts distinct receptor interaction profiles compared to more flexible analogs like phenethylamine or amphetamine itself. It serves as a critical intermediate in medicinal chemistry for synthesizing neuroactive compounds and other complex molecular scaffolds, where its specific stereoelectronic properties are essential for achieving desired biological activity or reaction outcomes.

Substituting 2-Aminoindan with its positional isomer, 1-aminoindan, or with conformationally flexible amines like amphetamine is often unviable in both research and process chemistry. The fixed orientation of the amino group in 2-AI, relative to the aromatic ring, creates a fundamentally different stereoelectronic profile. This distinction leads to dramatic shifts in biological target selectivity, particularly at monoamine transporters, where 2-AI displays a unique catecholamine-selective release profile that is distinct from its substituted derivatives and amphetamine. In synthesis, this structural rigidity can influence reaction kinetics, diastereoselectivity in subsequent steps, and the binding geometry of resulting derivatives to their targets, making direct substitution a high-risk strategy for reproducibility.

Distinct Monoamine Transporter Selectivity Profile Compared to Amphetamine and Analogs

In functional assays using rat brain synaptosomes, 2-Aminoindan (2-AI) demonstrates a distinct catecholamine-selective monoamine release profile. It is a potent releaser at the norepinephrine transporter (NET) and dopamine transporter (DAT), but is virtually inactive at the serotonin transporter (SERT). This contrasts sharply with a common benchmark, d-Amphetamine, which is significantly more potent at NET and DAT, and also possesses activity at SERT. Specifically, 2-AI shows over 22-fold lower potency at SERT compared to DAT, establishing it as a selective catecholaminergic agent.

Evidence DimensionMonoamine Release Potency (EC50, nM)
Target Compound Data2-Aminoindan: NET = 86 nM, DAT = 439 nM, SERT = >10,000 nM
Comparator Or Baselined-Amphetamine: NET = 6.6-7.2 nM, DAT = 5.8-24.8 nM, SERT = 698-1,765 nM
Quantified Difference2-AI is ~12-13x less potent at NET and ~18-75x less potent at DAT than d-Amphetamine, while being essentially inactive at SERT where d-Amphetamine retains some activity.
ConditionsMonoamine release assays conducted in rat brain synaptosomes.

This specific selectivity profile is critical for researchers designing CNS agents where serotonin activity is undesirable, making 2-AI a more targeted scaffold than amphetamine.

Process Advantage: Superior Handling and Formulation Flexibility of Hydrochloride Salt vs. Free Base

The choice between procuring 2-aminoindan as a free base or its hydrochloride salt is a critical process decision. Generally, amine hydrochloride salts exhibit significantly improved aqueous solubility and higher melting points compared to their corresponding free base forms. This translates to easier handling of a stable, crystalline solid (salt) versus a potentially liquid or low-melting-point solid (free base), and enables straightforward formulation in aqueous media for reactions or biological assays. While specific quantitative data for 2-aminoindan is proprietary to manufacturers, the class-level behavior of amine salts indicates that the hydrochloride form is preferable for applications requiring high stability, accurate weighing, and aqueous dissolution.

Evidence DimensionPhysicochemical Properties
Target Compound Data2-Aminoindan Hydrochloride: Expected to be a crystalline solid with enhanced aqueous solubility and stability.
Comparator Or Baseline2-Aminoindan Free Base (CAS 2975-41-9): A liquid or low-melting solid with lower aqueous solubility.
Quantified DifferenceThe salt form can be orders of magnitude more soluble in aqueous solutions, especially at acidic to neutral pH, compared to the free base.
ConditionsAqueous solution formulation and solid material handling at ambient laboratory conditions.

For process development and reproducible experiments, procuring the hydrochloride salt can reduce handling errors, improve dissolution rates, and enhance shelf-life stability, justifying a potential cost difference.

Precursor Suitability: Enabling High-Yield Synthesis Routes Not Feasible with Other Amines

2-Aminoindan is a key precursor for important pharmaceutical agents where alternative amines are unsuitable. For example, it is the central building block for the anti-Parkinson's drug rasagiline. While many routes to 2-aminoindan itself exist, modern high-yield processes have been developed specifically around it. A patented method starting from a cyclization reaction followed by Hofmann degradation and reduction reports an overall yield of 77%. Other documented routes starting from indene report yields as high as 79%. The use of simpler, non-rigid amines would not lead to the required indane core structure, making 2-aminoindan an essential, non-substitutable precursor for this class of molecules.

Evidence DimensionSynthetic Accessibility & Yield
Target Compound DataReported synthetic yields for 2-Aminoindan are up to 77-79%.
Comparator Or BaselineAlternative amines (e.g., phenethylamine) cannot be used to form the indane ring structure required for downstream targets like rasagiline.
Quantified DifferenceNot applicable (qualitative difference in synthetic outcome).
ConditionsMulti-step organic synthesis pathways for pharmaceutical intermediates.

Procuring high-purity 2-aminoindan is the only viable starting point for synthesizing specific indane-containing pharmaceutical targets, making it a critical path raw material.

Development of Selective Dopamine/Norepinephrine Releasing Agents

For projects requiring the design of CNS-active molecules with potent catecholamine release activity but minimal interaction with the serotonin system. The data shows 2-AI is a selective substrate for NET and DAT with negligible SERT activity, making it a superior starting scaffold over less selective amines like amphetamine for developing targeted therapeutics.

Synthesis of Anti-Parkinsonian Drug Intermediates

As the requisite precursor for the synthesis of rasagiline and related monoamine oxidase inhibitors (MAOIs). Its unique bicyclic structure is essential for the final product's therapeutic activity, and established high-yield syntheses rely on it as the key starting material.

Aqueous-Based Process Chemistry and High-Throughput Screening

When process efficiency and formulation consistency are paramount, specifying the hydrochloride salt of 2-aminoindan is the right choice. Its superior solubility and stability in aqueous buffers make it ideal for automated liquid handling, high-throughput screening (HTS) campaigns, and scalable reaction protocols where the free base would present handling and solubility challenges.

XLogP3

1.7

UNII

1P810SQ3EY

Related CAS

2338-18-3 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (91.07%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.07%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2975-41-9

Wikipedia

2-aminoindane

Dates

Last modified: 08-15-2023

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